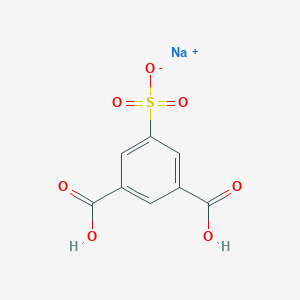

sodium;3,5-dicarboxybenzenesulfonate

Description

Contextualization within Contemporary Chemical Science

In the landscape of modern chemistry, the rational design and synthesis of functional materials are of paramount importance. Sodium;3,5-dicarboxybenzenesulfonate, often referred to in literature as 5-sulfoisophthalic acid monosodium salt (NaH2SIPA or SIPA), has garnered significant attention as a multitopic organic linker for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). tandfonline.comatlasofscience.orgresearchgate.net The presence of both "hard" carboxylate and "soft" sulfonate coordinating groups allows for the formation of complex and often unique structural topologies. researchgate.net This dual functionality is a key driver of its current relevance, as the precise control over the architecture of CPs and MOFs is crucial for tuning their properties and applications.

Historical Evolution of Research Interest

While the initial synthesis and characterization of simpler aromatic sulfonic acids have been known for a considerable time, the focused research interest in this compound is a more recent phenomenon. Its early use was primarily as a monomer in the production of specialty polymers, such as water-dispersible polyesters and polyamides, where the sulfonate group imparts improved dyeability and hydrophilicity. chemicalbook.comrichmanchemical.com However, the last two decades have witnessed a surge in research centered on its application as a ligand in coordination chemistry. This can be largely attributed to the burgeoning field of metal-organic frameworks and the quest for new materials with advanced properties like high porosity, catalytic activity, and specific sensing capabilities. A significant milestone in its application was the exploration of its use in constructing robust frameworks with tunable properties, a trend that continues to accelerate. researchgate.net

Fundamental Molecular Architecture and Reactivity Implications

The molecular structure of this compound is the cornerstone of its utility in advanced chemical synthesis. The benzene (B151609) ring provides a rigid and thermally stable core. The two carboxylate groups, situated at the 1 and 3 positions, are excellent coordinating agents for a wide variety of metal ions, forming strong bonds that are the basis for the framework of CPs and MOFs. The sulfonate group at the 5-position introduces several key features. Firstly, it provides an additional coordination site, often with different binding preferences compared to the carboxylates, leading to more complex and diverse structural outcomes. researchgate.net Secondly, the sulfonate group significantly enhances the water solubility of the ligand and can impart hydrophilicity to the resulting materials. chemicalbook.com This is particularly advantageous for applications in aqueous media. The interplay between the carboxylate and sulfonate groups in coordinating to metal centers, often influenced by factors such as pH, can be strategically used to direct the assembly of desired structures with specific dimensionalities and topologies. nih.govacs.org

Overview of Interdisciplinary Research Significance

The unique characteristics of this compound have propelled its use across various scientific disciplines. In materials science , it is a key component in the design of metal-organic frameworks with applications in gas storage, separation, and heterogeneous catalysis. atlasofscience.orgnorthwestern.edu The ability to create porous materials with tailored pore sizes and chemical environments is a direct result of the versatility of this ligand. In the field of energy , MOFs derived from this compound are being actively investigated for their potential in proton conduction for fuel cell membranes. atlasofscience.orgnih.govnih.gov The sulfonate groups can act as proton-donating sites and facilitate the formation of hydrogen-bonding networks, which are crucial for efficient proton transport. nih.govresearchgate.net Furthermore, its use in constructing photocatalytically active coordination polymers for the reduction of carbon dioxide highlights its relevance to environmental science and renewable energy research. tandfonline.comtandfonline.com The development of luminescent MOFs for sensing applications also underscores its importance in analytical chemistry , where these materials can be used for the selective detection of various molecules and ions. nih.gov

Detailed Research Findings

The application of this compound as a building block has yielded a plethora of coordination polymers and metal-organic frameworks with a wide range of interesting properties and potential applications.

Coordination Polymers with Diverse Structural Motifs

The reaction of this compound with various metal ions under different conditions, such as hydrothermal synthesis, has led to the formation of a rich variety of coordination polymers with diverse dimensionalities and topologies. tandfonline.com For instance, researchers have successfully synthesized 3-D coordination polymers with cobalt and copper, showcasing both interpenetrating and self-penetrating frameworks. tandfonline.com The ability of the sulfonate and carboxylate groups to adopt different coordination modes is a key factor in the structural diversity observed in these compounds. researchgate.net The specific reaction conditions, particularly pH, have been shown to play a crucial role in directing the final structure of the resulting coordination polymer. acs.org

| Metal Ion | Resulting Framework Type | Key Structural Feature | Reference |

| Co(II) | 3-D twofold-interpenetrating | Based on Co, SIPA, and 4,4'-bipyridine (B149096) ligands | tandfonline.com |

| Cu(II) | 3-D self-penetrating | Based on Cu, HSIPA, and 4,4'-bipyridine ligands | tandfonline.com |

| Cd(II) | Various motifs (0D to 3D) | pH-dependent assembly | acs.org |

| Zn(II) | 2-D and 3-D polymers | Formation of extended networks | nih.gov |

Metal-Organic Frameworks for Advanced Applications

The incorporation of this compound into metal-organic frameworks has unlocked a range of functional properties.

Proton Conductivity: A significant area of research has been the development of proton-conducting MOFs for potential use in proton exchange membrane fuel cells. The sulfonate groups in the ligand are particularly effective at facilitating proton transport. atlasofscience.org By creating MOFs with dangling, uncoordinated sulfonate groups, researchers have been able to significantly enhance proton conductivity. atlasofscience.org For example, a copper-based MOF with such features exhibited a proton conductivity of 1.23 x 10⁻⁴ S·cm⁻¹ at 90 °C and 98% relative humidity. atlasofscience.org Another study comparing a sulfonate-containing Zn-based MOF with a sulfate-containing one found that the sulfonate-functionalized MOF achieved a significantly higher proton conductivity of 5.69 x 10⁻² S·cm⁻¹ at 90 °C and 98% RH. nih.gov

| MOF System | Proton Conductivity (S·cm⁻¹) | Conditions | Key Finding | Reference |

| Cu-based MOF | 1.23 x 10⁻⁴ | 90 °C, 98% RH | Dangling sulfonate groups enhance conductivity | atlasofscience.org |

| Zn-based MOF (MOF-2) | 5.69 x 10⁻² | 90 °C, 98% RH | Sulfonate group leads to higher conductivity than sulfate | nih.gov |

| CuDSOA-1 | 2.46 x 10⁻² | 95 °C, 98% RH | pH control allows for tuning of proton conductivity | nih.gov |

Photocatalysis: Coordination polymers derived from this compound have also demonstrated potential as photocatalysts. A cobalt-based 3-D coordination polymer was investigated for the photocatalytic reduction of CO₂ under visible light. tandfonline.com In this process, the material facilitates the conversion of CO₂ into valuable chemical fuels, mimicking natural photosynthesis. mdpi.com The total yields of CO and H₂ produced by this photocatalyst were reported to be 989.7 and 823.4 μmol g⁻¹ h⁻¹, respectively. tandfonline.com

Luminescent Sensing: The ligand has been used to construct luminescent MOFs, particularly with lanthanide ions. These materials can exhibit strong luminescence, which can be quenched or enhanced in the presence of specific analytes, making them suitable for chemical sensing applications. nih.gov For example, a terbium-based MOF synthesized with this ligand was shown to be a highly selective and sensitive luminescent probe for carcinoid biomarkers. nih.gov

Properties

IUPAC Name |

sodium;3,5-dicarboxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O7S.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTFRJVQOWZDPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Functionalization of Sodium;3,5 Dicarboxybenzenesulfonate

Established Pathways for Core Synthesis

The primary and most established industrial pathway for the synthesis of sodium;3,5-dicarboxybenzenesulfonate begins with the sulfonation of isophthalic acid. This process involves the reaction of isophthalic acid with a sulfonating agent, typically fuming sulfuric acid (oleum), to introduce a sulfonic acid group onto the benzene (B151609) ring. guidechem.com

The general reaction can be described as follows: Isophthalic Acid + SO₃ (in H₂SO₄) → 5-Sulfoisophthalic Acid

Following the sulfonation step, the resulting 5-sulfoisophthalic acid is neutralized with a sodium-containing base, such as sodium hydroxide (B78521) or sodium carbonate, to yield the monosodium salt. guidechem.com

5-Sulfoisophthalic Acid + NaOH → this compound + H₂O

The crude product is then typically purified through a series of steps which may include centrifugation, washing, and drying to obtain the final product.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction parameters. Key variables in the sulfonation step include the reaction temperature, reaction time, and the ratio of reactants.

Industrial processes often carry out the sulfonation of isophthalic acid with fuming sulfuric acid at temperatures ranging from 150°C to 220°C for several hours. google.com For instance, one patented method describes the reaction of isophthalic acid with 30% oleum (B3057394) at a temperature of 190°C to 220°C for approximately 6 hours. google.com Another process details the reaction at 150-200°C for 5-10 hours with a molar ratio of isophthalic acid to fuming sulfuric acid of 1:(1-1.5). guidechem.com

The neutralization step also requires careful control. The sulfonated material is typically cooled to a range of 100-130°C before the addition of an alkali to manage the exothermic reaction. guidechem.com The choice of neutralizing agent (e.g., sodium hydroxide, sodium carbonate) and the final pH of the solution are critical for ensuring the formation of the desired monosodium salt and for minimizing the formation of the disodium (B8443419) salt or residual acid. guidechem.com

Purification methods have also been a focus of optimization to improve the final product's purity and yield. Washing the crude product with solvents like acetic acid has been shown to be effective in removing impurities such as residual sulfuric acid and other sulfonic acids, which can be problematic in subsequent polymerization processes. google.comgoogle.com

Table 1: Representative Conditions for the Synthesis of 5-Sulfoisophthalic Acid

| Sulfonating Agent | Reactant Ratio (Isophthalic Acid:Oleum) | Temperature (°C) | Reaction Time (hours) | Reference |

|---|---|---|---|---|

| 30% Oleum | Not specified | 190-220 | 6 | google.com |

| Fuming Sulfuric Acid | 1:(1-1.5) molar ratio | 150-200 | 5-10 | guidechem.com |

| 20% Oleum | 1:2.4 (weight ratio) | 155-160 | 8 | google.com |

Strategies for Derivatization and Analog Preparation

The chemical functionality of this compound, with its two carboxylic acid groups and one sulfonic acid group, allows for a variety of derivatization strategies. These modifications are primarily aimed at tailoring the properties of the resulting materials for specific applications.

Targeted Introduction of Modifying Functional Groups

A key application of this compound is as a comonomer in the synthesis of polyesters to introduce anionic sites into the polymer backbone. textilelearner.net This modification enhances the polymer's affinity for cationic dyes, leading to the production of cationic dyeable polyester (B1180765) (CDP). google.comresearchgate.netfao.org The sulfonate group acts as the dye receptor site. The amount of the sulfonated monomer incorporated into the polyester chain, typically ranging from 1.5 to 3 mole percent relative to the dicarboxylic acid component, can be adjusted to control the dyeability of the final fiber. google.com

Further derivatization can occur at the carboxylic acid groups. For instance, esterification of 5-sulfoisophthalic acid with ethylene (B1197577) glycol produces sodium bis(2-hydroxyethyl) 5-sulfoisophthalate (SIPE). textilelearner.net This derivative is also used in the production of cationic dyeable polyesters and can offer advantages in certain polymerization processes. textilelearner.net The esterification is typically carried out using an acid catalyst, such as p-toluenesulfonic acid, at temperatures between 100-120°C, followed by neutralization.

The sodium cation can also be exchanged for other metal ions to create a range of metal salts of 5-sulfoisophthalic acid. google.comgoogle.comgoogle.com Patents describe the preparation of salts with cations such as lithium, potassium, magnesium, calcium, zinc, and copper. google.comgoogle.com These different salts can be synthesized by reacting 5-sulfoisophthalic acid with the corresponding metal hydroxide, carbonate, or other suitable metal salt in a solvent system that can include water and/or acetic acid. google.comgoogle.com These alternative metal salts may offer different properties for applications in polymers or as specialty chemicals.

Preparation of Precursors for Advanced Materials

The use of this compound as a monomer extends beyond cationic dyeable polyesters to a variety of other advanced materials. It is a crucial component in the formulation of water-dispersible polyester resins. researchgate.netgoogle.com The incorporation of the ionic sulfonate group along the polymer chain allows the polyester to be dispersed in water, which is advantageous for producing environmentally friendly coatings, adhesives, and sizing agents for synthetic yarns. researchgate.netresearchgate.netwipo.int The degree of water dispersibility can be controlled by the concentration of the sulfonated monomer in the polyester. researchgate.net

Furthermore, derivatives of this compound have been utilized in the synthesis of materials for other high-performance applications. For example, oligomers synthesized from dimethyl 5-sulfoisophthalate sodium salt have been used to prepare membranes for redox flow batteries. guidechem.com In these applications, the sulfonate groups contribute to the ion-exchange properties of the membrane.

Table 2: Examples of Polymers Synthesized Using this compound or its Derivatives

| Polymer Type | Sulfonated Monomer Used | Key Property Conferred | Application | Reference |

|---|---|---|---|---|

| Cationic Dyeable Polyester (CDP) | This compound (5-SSIPA) or Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate (SIPE) | Improved affinity for cationic dyes | Textiles | textilelearner.netgoogle.comresearchgate.netfao.org |

| Water-Dispersible Polyester Resins | This compound (5-SSIPA) | Water dispersibility | Coatings, adhesives, yarn sizing | researchgate.netresearchgate.netgoogle.comwipo.int |

| Ion-Exchange Membranes | Dimethyl 5-sulfoisophthalate sodium salt | Ion-exchange capacity | Redox flow batteries | guidechem.com |

Coordination Chemistry and Metal Organic Frameworks Incorporating 3,5 Dicarboxybenzenesulfonate Ligands

Design and Construction of Coordination Polymers

The synthesis of coordination polymers incorporating 3,5-dicarboxybenzenesulfonate is typically achieved through self-assembly processes, where the ligand and metal salt are combined under specific conditions to yield crystalline materials with extended structures.

Hydrothermal and solvothermal methods are the most common techniques for synthesizing coordination polymers and MOFs. researchgate.net These methods involve reacting the metal salt and the organic ligand in water (hydrothermal) or an organic solvent (solvothermal) in a sealed vessel at elevated temperatures and pressures. These conditions facilitate the dissolution of precursors and promote the growth of high-quality single crystals. researchgate.net Slight variations in synthesis parameters such as temperature, pH, solvent system, and molar ratios of reactants can significantly influence the final product's structure, morphology, and properties. researchgate.netrsc.org For example, several coordination polymers based on dicarboxylate ligands with Mn(II), Ni(II), and Cd(II) have been successfully prepared under solvothermal or hydrothermal conditions. mdpi.comnih.govrsc.org

A key goal in the design of coordination polymers is the control over the dimensionality of the resulting framework. The 3,5-dicarboxybenzenesulfonate ligand, with its multiple distinct binding sites, is well-suited for building structures of varying dimensions. The final dimensionality—be it a 1D chain, a 2D layer, or a 3D framework—is a result of the complex interplay between the ligand's coordination modes, the metal ion's preferred coordination geometry, and the reaction conditions. mdpi.combohrium.comnih.gov

For instance, a Mn(II) complex with a dicarboxylate ligand formed 1D zigzag chains, while a Cd(II) complex with the same ligand produced a 2D grid-like architecture. rsc.org In another study, Ni(II), Mn(II), and Cd(II) complexes with a dicarboxyphenyl-carboxybenzimidazole ligand resulted in a 2D layer, a 3-connected net, and a 3D supramolecular network, respectively, highlighting the influence of the metal center. mdpi.comnih.gov The use of ancillary ligands can also direct the dimensionality; for example, pillaring 2D layers with suitable linkers is a common strategy to build 3D frameworks. rsc.org

| Compound System | Dimensionality | Key Structural Features | Reference |

|---|---|---|---|

| Mn(II) with 1,2,4-triazole-3,5-dicarboxylic acid | 1D | Molecular chain via trinuclear units | rsc.org |

| Cd(II) with 1,2,4-triazole-3,5-dicarboxylic acid | 2D | Rhombus grid-like architecture with (4, 4) topology | rsc.org |

| Ni(II) with 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | 2D | Layer-like framework | mdpi.comnih.gov |

| Zn(II) with 3,5-bis(carboxylatomethoxy)benzoate | 2D | Double-layered framework with (4,4) topology | nih.gov |

| Mn(II) with 2,4-di(2′,5′-dicarboxylphenyl)benzoic acid | 3D | 3-nodal (3,3,12)-connected network via ancillary ligands | rsc.org |

| Zn(II) with 3-(3,5-dicarboxybenzyloxy)benzoic acid | 3D | Single-framework with coordination-tessellated columns | nih.gov |

The anionic nature of the 3,5-dicarboxybenzenesulfonate ligand plays a significant structure-directing role. Beyond its primary function of linking metal centers through coordination bonds, the negatively charged carboxylate and sulfonate groups are crucial in charge-balancing the cationic metal centers. Furthermore, these anionic groups, particularly the sulfonate oxygens, are excellent hydrogen bond acceptors. They can form extensive networks of hydrogen bonds with coordinated water molecules, ancillary ligands, or organic cations introduced into the reaction system. acs.org These non-covalent interactions are vital in organizing the primary coordination chains or layers into well-defined 3D supramolecular architectures, adding another layer of control over the final crystal structure. rsc.org The role of counterions in not only balancing charge but also holding molecules together through hydrogen bonding illustrates their structural importance. nih.gov

Engineering of Metal-Organic Frameworks (MOFs)

The engineering of MOFs using the 3,5-dicarboxybenzenesulfonate ligand is a sophisticated process that leverages its unique structural and chemical attributes. The ligand's geometry and the differential coordination preferences of its functional groups allow for precise control over the resulting framework's architecture. This control is fundamental to designing materials with specific applications in mind, ranging from catalysis to selective adsorption.

The topological analysis of MOFs constructed from 3,5-dicarboxybenzenesulfonate (or its deprotonated form, STP/5-SSPIA) reveals the formation of complex and diverse network structures. The connectivity of these frameworks is dictated by the coordination modes of the ligand and the geometry of the metal centers.

In one example, two cadmium(II) coordination polymers were synthesized using sodium 3,5-dicarboxybenzenesulfonate (NaH₂STP) and flexible bis(imidazol-l-yl-methyl)benzene ligands. acs.org Topological analysis of these structures showed intricate connectivities. One framework was characterized as a 3-nodal (3, 4, 5)-connected 3D network with a Schläfli symbol of (4.6²)₂(4².6⁴.8⁴)₂(4².8⁴). acs.org A second compound displayed a 2-nodal (4, 5)-connected 3D framework with a (4².5³.6⁵)₂(5².6⁴) topology. acs.org These complex, multi-nodal networks highlight the ligand's ability to bridge multiple metal centers in various orientations, leading to high-dimensional and robust frameworks.

Further illustrating the topological diversity, a study on Cd(II) coordination polymers with 5-sulfoisophthalate (5-SSPIA) and a flexible bis(benzimidazole) derivative reported a 2D/3D crossed 3D framework with a Schläfli symbol of (6³)₂(6⁵·8)(6⁸·8²)₂. researchgate.net In this structure, the 5-SSPIA anion acts as a three-connected node, linking metal centers to form a 2D layer with a polygonal geometry, which is then pillared into a 3D architecture. researchgate.net The ability of the ligand to act as a node with varying connectivity is a key factor in the formation of these uninodal and trinodal connected topologies.

Table 1: Topological Properties of MOFs with 3,5-Dicarboxybenzenesulfonate Ligand

| Compound Formula | Metal Center | Co-ligand | Connectivity | Schläfli Symbol | Reference |

|---|---|---|---|---|---|

| [Cd₃(1,2-bib)₄(STP)₂(H₂O)₂]·10H₂O | Cd(II) | 1,2-bis(imidazol-l-yl-methyl)benzene | 3-nodal (3,4,5)-connected | (4.6²)₂(4².6⁴.8⁴)₂(4².8⁴) | acs.org |

| [Cd₃(1,3-bib)₅(STP)₂]·3H₂O | Cd(II) | 1,3-bis(imidazol-l-yl-methyl)benzene | 2-nodal (4,5)-connected | (4².5³.6⁵)₂(5².6⁴) | acs.org |

| {[Cd₃(hbdmbm)₄(5-SSPIA)₂]·(H₂O)₂}n | Cd(II) | 1,1′-(1,6-hexanediyl)bis(5,6-dimethylbenzimidazole) | Trinodal | (6³)₂(6⁵·8)(6⁸·8²)₂ | researchgate.net |

The use of 3,5-dicarboxybenzenesulfonate in conjunction with other organic linkers, known as a mixed-ligand approach, is a powerful strategy for constructing MOFs with enhanced complexity and functionality. This method allows for the fine-tuning of the framework's dimensionality, porosity, and chemical properties.

A notable example is the solvothermal synthesis of a nickel(II) MOF, designated Ni-SIP-BPY, which incorporates both 5-sulfoisophthalate (SIP) and the neutral N-donor ligand 4,4'-bipyridine (B149096) (BPY). acs.org The resulting crystal structure, with the formula [Ni₂(SIP)(BPY)₃(H₂O)₄], features an orthorhombic crystal system. acs.org In this framework, the SIP and BPY ligands work in concert to bridge the Ni(II) centers, creating a unique 3D architecture. The structure contains two distinct octahedral Ni(II) coordination environments, demonstrating the versatility of the mixed-ligand system in generating complex coordination spheres. acs.org This approach not only builds a robust framework but also introduces the specific functionalities of the bipyridine ligand, which can influence the material's electronic and photophysical properties.

The combination of the anionic, trifunctional 3,5-dicarboxybenzenesulfonate with linear, neutral linkers like bipyridines is a common and effective strategy. The dicarboxylate provides strong coordination to form primary structural motifs, while the dipyridyl ligands act as pillars or spacers, extending the structure into higher dimensions and controlling the size and shape of the resulting pores. The structure-directing role of the anionic sulfonate group, combined with the geometric constraints of the co-ligand, guides the self-assembly process towards specific, often complex, topologies. researchgate.net

Pore engineering in MOFs involves the deliberate design and modification of their internal pore structure and surface chemistry to achieve desired properties. The 3,5-dicarboxybenzenesulfonate ligand is inherently suited for this purpose due to its built-in sulfonate group, which provides intrinsic functionalization.

The sulfonate group (-SO₃⁻) is a key feature for functionalizing the pores of MOFs. rsc.org Unlike the carboxylate groups, which are primarily involved in forming the rigid framework structure, the sulfonate group often remains accessible within the pores. Its anionic nature and potential for hydrogen bonding can create a unique chemical environment within the cavities. This can be leveraged for applications such as selective adsorption of polar molecules or as sites for ion exchange. The introduction of sulfonate groups can significantly increase the hydrophilicity of the pore surfaces, which is a critical factor in the material's interaction with water and other polar guest molecules.

The coordination versatility of the 5-sulfoisophthalate ligand itself is a tool for pore engineering. Studies on copper(II) complexes with this ligand have shown that it can adopt various coordination modes. researchgate.net For instance, it can act as a bidentate ligand through one carboxylate group and one oxygen atom from the sulfonate group. researchgate.net The specific coordination mode adopted by the carboxylate and sulfonate groups, influenced by synthesis conditions such as temperature, can lead to different secondary building units (SBUs) and, consequently, to frameworks with distinct topologies and pore dimensions. researchgate.net This control over the SBU formation and the resulting network is a fundamental aspect of pore engineering, allowing for the synthesis of materials with, for example, 2D layered structures or complex 3D frameworks with specific channel sizes and shapes.

Investigating Host-Guest Interactions within Coordination Frameworks

The porous and functionalized nature of MOFs derived from 3,5-dicarboxybenzenesulfonate makes them excellent platforms for studying and utilizing host-guest interactions. These interactions are central to many of the potential applications of MOFs, including sensing, separation, and catalysis. acs.orgnih.gov

The mixed-ligand Ni-SIP-BPY framework serves as a prime example of leveraging host-guest chemistry for practical applications. acs.org This MOF exhibits strong fluorescence, a property that can be quenched upon the inclusion of specific guest molecules. Researchers have demonstrated its capability as a chemosensor for the detection of nitroaromatic explosives, such as 2,4,6-trinitrophenol (TNP), in an aqueous medium. acs.org The high selectivity and sensitivity of the detection are attributed to specific host-guest interactions between the electron-rich framework and the electron-deficient nitroaromatic compounds. These interactions, which include resonance energy transfer (RET), photoinduced electron transfer (PET), and π–π stacking, effectively turn off the fluorescence of the MOF, providing a clear signal for the presence of the guest molecule. acs.org

The inherent functionality of the 3,5-dicarboxybenzenesulfonate ligand, particularly the sulfonate group, plays a significant role in mediating host-guest interactions. The polar and anionic sites within the pores can interact strongly with complementary guest molecules through electrostatic forces and hydrogen bonding. This allows for the selective recognition and binding of specific chemical species. The dynamic nature of some of these frameworks, where the structure can respond to the presence of guests, further enhances their potential for sophisticated host-guest systems. nih.gov The study of these interactions, often through techniques like single-crystal X-ray diffraction and fluorescence spectroscopy, provides fundamental insights into the principles of molecular recognition within confined crystalline environments.

Supramolecular Chemistry and Non Covalent Assemblies Involving 3,5 Dicarboxybenzenesulfonate

Hydrogen Bonding Motifs and Networks

Hydrogen bonding is a primary directional force dictating the assembly of structures incorporating the 3,5-dicarboxybenzenesulfonate anion. The presence of both sulfonate (SO₃⁻) and carboxylate (COO⁻) groups provides multiple sites for strong hydrogen bond formation, particularly with water molecules or other proton-donating species.

Similarly, in a series of metal-organic complexes synthesized with 5-sulfoisophthalic acid (the protonated form of the anion), extended supramolecular networks are consistently constructed and stabilized through hydrogen-bonding interactions. acs.org The interplay between the carboxylate and sulfonate functionalities allows for the formation of specific, repeating patterns or motifs. These motifs can be described using graph-set notation, which details the number and type of atoms involved in a hydrogen-bonded ring. For example, cyclic associations involving cation-anion interactions are common in related carboxylate salts, leading to robust polymeric structures. nih.gov In the case of 3,5-dicarboxybenzenesulfonate, the combination of coordinated water, lattice water, and the sulfonate and carboxylate groups can lead to complex three-dimensional networks, as seen in various coordination polymers. researchgate.netrsc.org

| Interaction Type | Donor Group | Acceptor Group | Structural Role | Reference Example |

|---|---|---|---|---|

| O—H···O | Coordinated Water (M-OH₂) | Sulfonate (R-SO₃⁻) | Links inorganic and organic layers | Hexaaquacobalt(II) bis(3-carboxybenzenesulfonate) researchgate.net |

| O—H···O | Lattice Water (H₂O) | Sulfonate (R-SO₃⁻) | Stabilizes the overall 3D network | Hexaaquacobalt(II) bis(3-carboxybenzenesulfonate) researchgate.net |

| O—H···O | Coordinated Water (M-OH₂) | Carboxylate (R-COO⁻) | Forms 3D polar networks in coordination complexes | Co(II)-diaza crown ether complex rsc.org |

| N—H···O | Ammonium Cation (NH₄⁺) | Carboxylate (R-COO⁻) | Creates primary cation-anion cyclic motifs | Ammonium dinitrobenzoate nih.gov |

Pi-Stacking Interactions and Aromatic Stacking

Alongside hydrogen bonding, π-π stacking interactions involving the benzene (B151609) ring of the 3,5-dicarboxybenzenesulfonate anion are crucial in the formation of its supramolecular assemblies. acs.org These non-covalent interactions, which arise from the electrostatic and dispersive forces between aromatic systems, contribute significantly to the stability and dimensionality of the resulting structures. The manner in which these aromatic rings stack can have profound effects on the material's bulk properties.

In the context of metal-organic frameworks (MOFs), the deliberate engineering of π-π stacking interactions is a key strategy for tuning material functions such as electrical conductivity and luminescence. nih.govrsc.org For example, studies on different MOF polymorphs have shown that the degree of π-π overlap and the distance between stacked ligands directly correlate with charge transport properties. nih.gov Shorter contact distances between adjacent aromatic rings typically lead to lower activation energies and higher electrical conductivity. nih.gov In some cadmium-based MOFs, the presence or absence of π-π stacking interactions between aromatic linkers determines whether the material exhibits a blue-shifted (hypsochromic) or red-shifted (bathochromic) photoluminescence compared to the free ligand. rsc.org

In coordination polymers containing ligands structurally related to 3,5-dicarboxybenzenesulfonate, weak π···π stacking interactions are frequently observed, with typical centroid-to-centroid or inter-planar distances ranging from 3.7 to 4.0 Å. mdpi.com These interactions, while individually weaker than hydrogen or covalent bonds, are additive and collectively play a significant role in stabilizing the crystal packing, often leading to the formation of 2D or 3D polymeric structures. unito.it The stabilization energy afforded by a single π-π stacking interaction can be significant, with estimates falling in the range of 4–20 kJ/mol. mdpi.com

| Stacking Motif | Observed Consequence | System Type | Key Finding | Reference |

|---|---|---|---|---|

| Continuous π-π stacking | Enhanced electrical conductivity | Tetrathiafulvalene-based MOFs | Conductivity correlates directly with stacking arrangement. | nih.gov |

| Destabilizing π-π interactions | Hypsochromic (blue-shifted) emission | 3D Cadmium MOFs | Stacking interactions alter the electronic states, affecting luminescence. | rsc.org |

| Absence of π-π interactions | Bathochromic (red-shifted) emission | 2D Cadmium MOFs | Lack of stacking preserves expected emission from metal-ligand coordination. | rsc.org |

| Host-Guest π-π stacking | Eight-order magnitude conductivity enhancement | Copper MOF with C₆₀ guest | Encapsulation of an electron acceptor (C₆₀) within a π-stacked host framework dramatically boosts charge transport. | nih.gov |

Anion-Recognition and Supramolecular Host Design

Host-guest chemistry involves the formation of complexes where a "host" molecule or assembly creates a binding site that non-covalently encapsulates a "guest" molecule or ion. wikipedia.org This field relies on molecular recognition, driven by forces like hydrogen bonding, hydrophobic effects, and electrostatic interactions. wikipedia.org A key interaction in this area is the cation-π interaction, where a cation is attracted to the electron-rich face of a π-system. wikipedia.org

Conversely, an anion-π interaction involves the attraction of an anion to an electron-poor π-system. wikipedia.org The benzene ring in 3,5-dicarboxybenzenesulfonate is electron-rich due to its substituents, making a direct, favorable interaction with other anions unlikely. However, the presence of the sodium counter-ion (Na⁺) introduces the possibility for more complex and cooperative binding phenomena, such as a ternary anion-π-cation interaction. researchgate.net

In such a scenario, the Na⁺ cation could first engage in a cation-π interaction with the face of the benzene ring. wikipedia.orgnih.gov This initial binding would polarize the π-system, altering its electrostatic potential and making the periphery of the ring more favorable for interaction with an anion, such as the sulfonate or carboxylate group of a neighboring molecule, or another anion present in the system. This cooperative effect, where the cation enhances the binding of an anion to the same π-system, has been observed in biological structures and is a recognized mechanism for strengthening non-covalent interactions. researchgate.netresearchgate.net Therefore, while the 3,5-dicarboxybenzenesulfonate anion is not a classical anion receptor on its own, its assembly in the solid state or in solution is likely influenced by these cooperative cation-π-anion effects, which play a role in directing the orientation of ions in the crystal lattice.

Self-Assembly Processes in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The 3,5-dicarboxybenzenesulfonate anion is an excellent candidate for forming complex self-assembled systems due to its trifunctional nature and its capacity for both hydrogen bonding and π-stacking.

In the solid state, the self-assembly of sodium 3,5-dicarboxybenzenesulfonate (also known as 5-SSIPA) is evident in its ability to form various polymorphs and solvates. researchgate.net The crystallization of 5-SSIPA from different solvents can yield distinct crystal structures, where solvent molecules are incorporated into the lattice through intermolecular interactions. researchgate.net The process of desolvation for these crystals often occurs at temperatures above the boiling point of the pure solvent, indicating a significant and stabilizing interaction between the host (5-SSIPA) and the guest (solvent) molecules. researchgate.net

In solution, the assembly process can be controlled by external conditions. For example, the synthesis of coordination polymers using 5-sulfoisophthalic acid and cadmium(II) ions is highly dependent on pH. acs.org Varying the acidity of the reaction medium leads to the formation of distinctly different crystalline products, demonstrating a controllable self-assembly pathway in solution. acs.org

The self-assembly of 3,5-dicarboxybenzenesulfonate can also be compared to that of its structural analogue, benzene-1,3,5-tricarboxamide (B1221032) (BTA). BTA molecules are well-known to self-assemble in solution into long, helical, one-dimensional aggregates stabilized by a network of intermolecular hydrogen bonds and π-stacking. nih.govuni-bayreuth.de These primary aggregates can then bundle together to form higher-order superstructures like fibers. nih.gov By analogy, the Y-shaped geometry and multiple interaction sites of 3,5-dicarboxybenzenesulfonate facilitate its assembly into layered (2D) and complex 3D supramolecular networks, particularly when coordinated with metal centers. mdpi.com

Catalytic Applications and Reaction Mechanisms of Systems Featuring the Sulfonate Moiety

Homogeneous Catalysis Paradigms

While the primary catalytic applications of sodium;3,5-dicarboxybenzenesulfonate are found in heterogeneous systems, it is recognized as a reagent in organic synthesis and a catalyst in certain biochemical reactions. alfa-chemical.com In the context of homogeneous catalysis, the molecule's functional groups could theoretically coordinate with metal centers to form soluble catalytic complexes. However, the predominant focus in scientific literature has been on leveraging its structural properties to build solid-state catalysts. The catalytic activity in most reported systems originates from the structures formed using this compound as a linker, rather than its direct action as a soluble catalyst.

Heterogeneous Catalysis within Framework Materials (e.g., MOF-based photocatalysts)

The most significant catalytic role of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. wpmucdn.comd-nb.info The inclusion of the sulfonate group from the linker imparts unique and advantageous properties to the resulting MOF.

Key Features of Sulfonate-Based MOFs:

High Polarity and Acidity: The sulfonate group (–SO3⁻) is highly polar and strongly acidic. researchgate.net This feature can create polar pore surfaces and introduce strong Lewis acidity into the MOF structure, which is beneficial for catalyzing a variety of organic reactions. wpmucdn.comresearchgate.net

Enhanced Proton Conductivity: MOFs functionalized with sulfonate groups can exhibit significantly enhanced proton conductivity. researchgate.netatlasofscience.org This is due to the ability of the pendant sulfonate groups to facilitate proton transport through the framework's channels, a property of great interest for applications like proton-exchange membrane fuel cells. atlasofscience.org

Structural Robustness and Tunability: The compound helps form robust frameworks that can maintain their structure over a wide pH range and even in boiling water. acs.org The combination of carboxylate and sulfonate coordination sites allows for the construction of MOFs with diverse topologies and tunable pore environments. wpmucdn.comatlasofscience.org

Applications in MOF-Based Catalysis:

Photocatalysis: Coordination polymers and MOFs built with dicarboxylate-based ligands have been successfully employed as photocatalysts. For instance, a manganese-based coordination polymer demonstrated high efficiency in the photodegradation of the antibiotic dinitrozole (91.1% degradation) and rhodamine B dye (95.0% degradation) within 45 minutes under light irradiation. mdpi.com

CO2 Capture and Conversion: A robust, sulfonate-based MOF demonstrated high CO2 sorption properties and acted as an efficient, recyclable heterogeneous catalyst for converting CO2 into cyclic carbonates under ambient conditions. acs.org

Organic Synthesis: A copper(I)-MOF incorporating a sulfonate-based linker was shown to be a highly efficient and reusable heterogeneous catalyst for the A3 coupling reaction to produce propargylamines under solvent-free conditions. wpmucdn.com

Below is a table summarizing the catalytic applications of representative framework materials that utilize sulfonate-dicarboxylate linkers.

Interactive Table: Catalytic Applications of Sulfonate-Containing Framework Materials

| Framework Material Type | Linker/Building Block | Metal Ion | Catalytic Application | Key Finding | Reference |

| Sulfonate-based Cu(I)-MOF | Sulfonate-dicarboxylate | Copper (I) | A3 Coupling Reaction (Synthesis of propargylamines) | Highly efficient and reusable heterogeneous catalyst under solvent-free conditions. | wpmucdn.com |

| Sulfonate-based MOF | Organosulfonate | Copper (II) | CO2 Fixation (Formation of cyclic carbonates) | Robust material with high CO2 affinity; acts as an efficient and recyclable catalyst. | acs.org |

| Mn-based Coordination Polymer | 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | Manganese (II) | Photocatalytic degradation of dyes and antibiotics | Degraded 95.0% of Rhodamine B and 91.1% of dinitrozole in 45 minutes. | mdpi.com |

| Zirconium-based MOF (SO3-MOF-808) | Sulfonated linker (via post-synthetic modification) | Zirconium | Electrochemical reduction of nitrate (B79036) to ammonia (B1221849) | Achieved a high Faradaic efficiency of 87.5% for ammonia production. | nih.gov |

| Sulfonate-based MOF | Organosulfonate | Copper (II) | Proton Conduction | Missing Cu²⁺-sulfonate connectivity enhanced proton conductivity significantly. | atlasofscience.org |

Role as a Reagent or Catalyst in Organic Transformations

This compound is explicitly identified as a reagent for organic synthesis. alfa-chemical.com Its utility extends to being a fundamental component in building solid catalysts for various transformations. The catalytic activity typically arises from the MOF structure in which the linker is incorporated.

Examples of organic transformations catalyzed by MOFs featuring sulfonate-dicarboxylate or similar linkers include:

Three-Component A3 Coupling: A Cu(I)-MOF with a sulfonate template proved effective in catalyzing the coupling of an aldehyde, an amine, and a terminal alkyne to synthesize propargylamines. wpmucdn.com

Biginelli Reaction: Sulfonate-based zinc-MOFs have been reported as highly efficient catalysts for the Biginelli reaction, a multi-component reaction to produce dihydropyrimidinones. wpmucdn.com

Epoxide Ring-Opening: A sulfonate cadmium coordination polymer was used to promote the ring-opening of epoxides with amines. wpmucdn.com

CO2 Cycloaddition: The cycloaddition of CO2 to epoxides to form cyclic carbonates is a valuable carbon fixation reaction catalyzed efficiently by robust sulfonate-based copper MOFs under mild, ambient conditions. acs.org

Mechanistic Investigations of Catalytic Transformations

Mechanistic studies of catalytic systems featuring the sulfonate-dicarboxylate moiety primarily focus on its role within the context of MOFs.

Role in MOF Self-Assembly and Acidity: The higher acidity of the sulfonic acid group (–SO3H) compared to the carboxylic acid group (–COOH) leads to its preferential deprotonation. This property can facilitate the kinetics of the self-assembly process during MOF synthesis. researchgate.net The resulting sulfonate groups within the framework act as strong Lewis acid sites, which are crucial for their catalytic activity. wpmucdn.com

Substrate Interaction in CO2 Conversion: In the catalytic conversion of CO2, the sulfonate group plays a direct role in substrate binding. Density functional theory (DFT) calculations have confirmed that a strong interaction between CO2 and the sulfonate group is a key factor in the high CO2 capture and subsequent catalytic performance of these MOFs. acs.org

Mechanism in Photocatalysis: For photocatalytic processes, the general mechanism involves the generation of electron-hole pairs within the material upon absorption of light. nih.gov In sulfonate-containing coordination polymers, the specific arrangement of linkers and metal centers, analyzed through techniques like Hirshfeld surface analysis, helps to understand the charge separation and transfer processes that drive the degradation of pollutants. mdpi.com The framework facilitates the transfer of electrons to adsorbed oxygen and protons to produce reactive oxygen species, which then degrade the target molecules. nih.gov

Control of Reaction Pathways: In enzymatic systems involving similar carboxylate substrates, the direction of reversible reactions (e.g., carboxylation vs. decarboxylation) can be controlled by the protonation state of catalytic residues in the active site. nih.gov Studies have shown that interactions between the substrate/product and the enzyme's transport tunnel are direction-dependent. nih.gov This principle of controlling reaction outcomes through specific interactions within a confined space is analogous to how the tailored pore environment of a MOF, functionalized with sulfonate groups, can selectively catalyze specific transformations.

Advanced Materials Science: Incorporating Sodium;3,5 Dicarboxybenzenesulfonate for Novel Properties

Nonlinear Optical (NLO) Materials Development

The quest for materials with significant nonlinear optical (NLO) properties is driven by the demand for technologies such as optical switching, data processing, and frequency conversion. The molecular structure of a compound plays a critical role in determining its NLO response.

Structure-Nonlinear Optical Property Relationships

The NLO properties of organic molecules are intrinsically linked to their electronic structure. The presence of electron-donating and electron-accepting groups within a conjugated π-electron system can lead to large molecular hyperpolarizabilities. In sodium;3,5-dicarboxybenzenesulfonate, the benzene (B151609) ring provides the conjugated system. The sulfonic acid group acts as a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic compound. researchgate.net This electron-withdrawing nature, coupled with the dicarboxy substituents, creates a molecular architecture with potential for a significant NLO response. Studies on similar aromatic sulfonic acids have shown that the sulfonyl group can contribute to molecular hyperpolarizabilities, and this effect is enhanced with increased conjugation. nih.gov The specific arrangement of these functional groups on the benzene ring in this compound is a key determinant of its NLO characteristics.

Third-Order Nonlinear Optical Susceptibility Studies

The third-order nonlinear optical susceptibility, denoted as χ(3), is a critical parameter that quantifies the third-order nonlinear response of a material to an applied optical field. fiberoptics4sale.com This property is responsible for phenomena such as third-harmonic generation and the optical Kerr effect. While direct measurements of the χ(3) for this compound are not widely reported in the literature, studies on analogous compounds provide valuable insights. For instance, the Z-scan technique is a common method used to determine both the sign and magnitude of the real and imaginary parts of χ(3). nih.gov Research on an azo dye containing a 1,8-dihydroxy-naphthalin-3,6-disulfonic acid moiety has demonstrated the utility of the Z-scan method in characterizing the nonlinear refractive index and thermo-optic coefficients. mdpi.com It is plausible that materials incorporating this compound would exhibit a measurable χ(3) due to the electronic asymmetry and conjugated nature of the molecule. Further Z-scan studies on this specific compound and its derivatives are needed to quantify its third-order nonlinear optical susceptibility and fully assess its potential for NLO applications.

Polymeric Materials and Composites

The incorporation of this compound as a comonomer in polymerization reactions is a well-established strategy for modifying the properties of various polymers. The ionic nature of the sulfonate group and the difunctional carboxylic acid groups allow it to be integrated into polymer backbones, leading to materials with enhanced characteristics.

Integration into Rigid-Rod Polymers

Rigid-rod polymers are a class of materials known for their exceptional thermal stability and mechanical strength. researchgate.net However, their rigid nature can also lead to processing difficulties and poor compressive strength. The introduction of comonomers like this compound can address some of these challenges. When incorporated into polyesters such as poly(ethylene terephthalate) (PET), the bulky and polar sodium sulfonate group disrupts the regular chain packing, which in turn affects the polymer's thermal properties. koreascience.kr

Research on PET modified with this compound has shown that as the concentration of the sulfonated comonomer increases, the glass transition temperature (Tg) of the copolyester rises, while the melting temperature (Tm) and the rate of crystallization decrease. koreascience.kr This reduction in crystallinity can improve the processability of the polymer. The primary reason for this is the significant hindrance to the rearrangement of polymer chains into a crystalline lattice caused by the bulky ionic groups. koreascience.kr

| Property | Effect of Increasing this compound Content in PET | Reference |

| Glass Transition Temperature (Tg) | Increase | koreascience.kr |

| Melting Temperature (Tm) | Decrease | koreascience.kr |

| Crystallization Rate | Decrease | koreascience.kr |

| Cationic Dyeability | Improvement | nih.gov |

Furthermore, the incorporation of these ionic groups enhances the dyeability of the resulting polymer fibers with cationic dyes, leading to more vibrant and durable colors. nih.gov While extensive research has been conducted on flexible polyesters, the principles of using this compound to modify polymer properties are applicable to rigid-rod polymer systems, where controlled disruption of chain packing can be a strategic approach to enhance specific properties like processability and functionality.

Optical and Electronic Materials

The unique combination of an aromatic ring, carboxylic acid groups, and a sulfonate group makes this compound a candidate for use in various optical and electronic materials. While specific applications are still emerging, its properties suggest potential in several areas. The compound is listed by some chemical suppliers under the category of "Optical Materials," indicating its relevance in this field. researchgate.net

The presence of the sulfonate group can impart antistatic properties to polymers, which is desirable in electronic packaging and components to prevent the buildup of static charge. Moreover, its ability to be incorporated into polyesters and other polymers allows for the creation of materials with modified refractive indices and optical clarity. The development of water-dispersible polyester (B1180765) resins, facilitated by the inclusion of this compound, is beneficial for creating environmentally friendly coatings and films with specific optical properties. researchgate.net Further research into thin films and composites containing this compound could reveal novel applications in optical and electronic devices.

Applications in Sensors and Responsive Materials

The development of "smart" materials that can respond to external stimuli is a rapidly growing field of research. The functional groups present in this compound make it a promising component for the creation of sensors and responsive materials.

The sulfonate group is ionic and can interact with various analytes, suggesting its potential use in chemical sensors. For instance, polymers containing sulfonate groups can exhibit sensitivity to changes in pH or the presence of specific ions. fiberoptics4sale.com While direct use of this compound as a sensor is not extensively documented, its incorporation into polymer matrices could lead to materials that respond to changes in their chemical environment.

For example, hydrogels synthesized with monomers containing sulfonic acid groups can exhibit swelling or shrinking behavior in response to changes in pH or ionic strength of the surrounding medium. researchgate.net This property is the basis for their use in drug delivery systems and as responsive materials. The synthesis of hydrogels using monomers like acrylic acid in the presence of crosslinkers can lead to pH- and temperature-responsive materials. researchgate.net The incorporation of this compound into such hydrogel structures could introduce sensitivity to sodium ions, creating a multi-responsive material. The development of glucose-responsive hydrogels using phenylboronic acid derivatives for crosslinking demonstrates the potential for creating highly specific sensor systems within a polymer network. nih.gov The dicarboxy functionality of this compound allows for its straightforward integration as a crosslinking or functional monomer in such systems, opening avenues for the design of novel sensors and responsive materials.

Theoretical and Computational Studies on 3,5 Dicarboxybenzenesulfonate and Its Complexes

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3,5-dicarboxybenzenesulfonate and its complexes. nih.gov DFT is a robust method for predicting and evaluating the behavior of organic molecules. nih.govresearchgate.net

Researchers utilize various functionals within DFT, such as B3LYP and M06-2X, paired with basis sets like 6-311++G(d,p), to perform these calculations. researchgate.netnih.gov Such studies can determine the most stable molecular structures (conformers) and evaluate stereoelectronic properties. nih.gov Key areas of investigation include:

Molecular Stability and Geometry: Calculations can optimize the molecular geometry to find the lowest energy conformation, providing precise bond lengths and angles.

Electron Delocalization and Interactions: Quantum chemical calculations are used to assess hyper-conjugative interactions and the delocalization of electrons within the molecule. nih.gov

Photochemical Behavior: For structurally related sulfonic acids, DFT has been used to predict photodegradation behavior by evaluating the energy and electron transfer reactions of the molecule in its excited state. nih.govresearchgate.net These calculations can indicate whether a molecule might photogenerate reactive oxygen species. nih.gov

Below is a table summarizing common quantum chemical methods and their applications in studying molecules like 3,5-dicarboxybenzenesulfonate.

| Method/Functional | Basis Set Example | Key Applications |

| DFT/B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequency analysis, prediction of electronic properties, study of reaction mechanisms. nih.gov |

| DFT/M06-2X | 6-31G(d,p) | Analysis of isomerism and relative stabilities of different molecular structures. researchgate.net |

| G4MP2 / G4 | N/A (Composite methods) | High-accuracy calculation of thermodynamic properties like enthalpy of formation. superfri.org |

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling and simulations, especially molecular dynamics (MD), are essential for studying how 3,5-dicarboxybenzenesulfonate interacts with itself and with other molecules in various environments. nih.govnih.gov These simulations model the movement of atoms over time, providing a dynamic picture of intermolecular forces. nih.gov

Short MD simulations can be used to identify the crucial features of binding interfaces in molecular complexes. nih.gov For a molecule like 3,5-dicarboxybenzenesulfonate, which contains both charged (sulfonate, carboxylate) and aromatic groups, these interactions are complex and multifaceted. Key interactions studied include:

Hydrogen Bonds: The carboxylic acid and sulfonate groups are potent hydrogen bond donors and acceptors. Simulations can evaluate the persistence and stability of these bonds. nih.gov

Salt Bridges: The negatively charged groups can form strong electrostatic interactions (salt bridges) with cations or positively charged sites in larger structures like proteins. nih.gov

Hydrophobic Interactions: The benzene (B151609) ring can participate in hydrophobic and π-π stacking interactions. nih.gov

MD simulations of protein-ligand complexes are used to investigate binding stability and identify the specific interactions, such as hydrogen bonding and electrostatic forces, that are critical for the complex's integrity. nih.gov

| Simulation Technique | Focus of Study | Examples of Analyzed Interactions |

| Molecular Dynamics (MD) | Stability of molecular complexes, binding affinity, conformational changes. nih.gov | Hydrogen bonds, salt bridges, hydrophobic interactions. nih.gov |

| Coarse-Grained MD | Large-scale simulations of interactions within complex environments, like membranes. nih.gov | Drug-lipid interactions, changes to morphology and phase of monolayers. nih.gov |

Prediction of Electronic Structures and Frontier Orbitals

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations are used to determine the distribution of electrons and the energies of molecular orbitals. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy and shape of these orbitals are crucial for predicting how 3,5-dicarboxybenzenesulfonate will behave in chemical reactions:

Reactivity Sites: The locations of the HOMO and LUMO highlight the parts of the molecule most likely to act as a nucleophile (electron donor) and an electrophile (electron acceptor), respectively. nih.gov

Reaction Feasibility: The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller gap often implies higher reactivity.

Charge Transfer: In complexes, the relative energies of the FMOs of the interacting molecules can predict the direction of charge transfer between them. nih.gov

For larger, complex systems, the concept of Frontier Molecular Orbitalets (FMOLs), which are localized in both physical and energy space, can be used to pinpoint reactive sites that might be obscured by the delocalized nature of traditional FMOs. nih.gov The introduction of different functional groups or the formation of complexes can engineer the energy levels of the frontier orbitals, thereby tuning the molecule's reactivity. researchgate.net

| Orbital Analysis | Information Gained | Relevance to Reactivity |

| HOMO Energy & Location | Energy of the most available electrons; identifies nucleophilic sites. | Predicts sites of oxidation and reaction with electrophiles. |

| LUMO Energy & Location | Energy of the lowest available empty orbital; identifies electrophilic sites. | Predicts sites of reduction and reaction with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and electronic excitation energy. |

Computational Analysis of Reaction Mechanisms and Catalytic Pathways

Computational chemistry is a powerful tool for mapping out the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, transition states, and intermediates, a full potential energy surface (PES) for a reaction can be constructed. researchgate.net

Studies using Molecular Electron Density Theory (MEDT) and DFT can investigate the mechanistic pathways of reactions involving molecules with similar functional groups. researchgate.net These analyses provide deep insights into:

Reaction Energetics: Calculating the activation energy barrier allows for the prediction of reaction kinetics and feasibility.

Bond Formation/Breaking: The transformation of electron density along the reaction coordinate can be visualized using tools like the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM), showing precisely how chemical bonds evolve during the reaction. researchgate.net

Regioselectivity and Reactivity: Computational tools like Parr functions can be used to identify the most electrophilic and nucleophilic centers in reactants, predicting how they will orient themselves during a reaction. researchgate.net

In the context of catalysis, computational studies can reveal the role of transient species. For example, mechanistic investigations have shown that some reactions are mediated by anodically generated charge-transfer complexes, where a catalyst can play a dual role as both an electron oxidant and a group transfer agent. nih.gov

| Computational Method | Purpose in Mechanistic Analysis |

| Potential Energy Surface (PES) Scan | Identify transition states and intermediates; calculate activation energies. researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Confirm that a transition state connects reactants and products. researchgate.net |

| Electron Localization Function (ELF) | Analyze the evolution of chemical bonds during a reaction. researchgate.net |

| Parr Functions | Predict regioselectivity by identifying electrophilic/nucleophilic sites. researchgate.net |

Thermodynamic and Kinetic Studies (e.g., thermal expansion, hydrogen bond energies)

Theoretical calculations can provide access to a wealth of thermodynamic and kinetic data. These studies are crucial for understanding the stability and reactivity of 3,5-dicarboxybenzenesulfonate under various conditions.

Thermodynamic Properties: DFT and other high-level methods can be used to calculate standard thermodynamic functions. nih.gov

Enthalpy of Formation (ΔHf): Composite quantum-chemical methods like G4MP2 can calculate the standard enthalpy of formation with high accuracy. superfri.org

Gibbs Free Energy (ΔG) and Entropy (ΔS): These values can be calculated for reactions or physical processes, indicating their spontaneity. For instance, studies on related compounds have calculated the free energy change for reactions with molecular oxygen. researchgate.net

Solvation Thermodynamics: The thermodynamic functions associated with dissolving a molecule in different solvents can be calculated, providing insight into solubility and partitioning behavior. nih.gov

Kinetic Properties: Kinetics, the study of reaction rates, is intrinsically linked to the reaction mechanism.

Activation Energy (Ea): The height of the energy barrier on the potential energy surface between reactants and products determines the rate of a reaction. This is a standard output from reaction mechanism calculations.

Rate Constants: While direct calculation can be complex, kinetic analysis based on computed energy barriers can provide estimates for reaction rate constants. A pseudo-first-order kinetic analysis can be applied in certain systems to determine binding constants and voltage sensitivities of interactions. nih.gov

| Parameter | Type | Significance |

| ΔH (Enthalpy) | Thermodynamic | Heat absorbed or released in a process. |

| ΔS (Entropy) | Thermodynamic | Measure of disorder or randomness. |

| ΔG (Gibbs Free Energy) | Thermodynamic | Predicts the spontaneity of a process at constant temperature and pressure. nih.gov |

| Ea (Activation Energy) | Kinetic | The minimum energy required to initiate a chemical reaction. |

| KD (Dissociation Constant) | Kinetic | A measure of the binding affinity between a ligand and a macromolecule. nih.gov |

Advanced Analytical Methodologies for Characterization and Research

High-Resolution Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the molecular structure and electronic properties of sodium;3,5-dicarboxybenzenesulfonate. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that serve as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution. ¹H-NMR, in particular, provides information about the chemical environment of the hydrogen atoms (protons) in the molecule.

Detailed Research Findings: In a typical ¹H-NMR spectrum of 3,5-dicarboxybenzenesulfonic acid, the parent acid of the title compound, the aromatic protons on the benzene (B151609) ring are expected to exhibit distinct signals. Due to the substitution pattern, there are two chemically different types of aromatic protons. The proton at the C2 position (between the two carboxyl groups) would appear as one signal, while the protons at the C4 and C6 positions (adjacent to the sulfonate and a carboxyl group) would be chemically equivalent and appear as another signal.

The electron-withdrawing nature of the carboxyl (-COOH) and sulfonate (-SO₃H) groups deshields the aromatic protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted benzene (δ ≈ 7.34 ppm). For instance, in related aromatic compounds like 3,5-bis(trifluoromethyl)benzoic acid, the aromatic protons show signals at approximately 8.3 ppm and 8.6 ppm bipm.org. Similarly, for benzene-1,3,5-tricarboxylic acid, the aromatic protons are observed around 8.7 ppm researchgate.net. Based on these related structures, the predicted chemical shifts for the aromatic protons of this compound would be in a similar downfield region. The acidic protons of the carboxyl groups would typically appear as a broad singlet at a much lower field, often above 10 ppm, though their visibility can be affected by the solvent and concentration .

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 | ~8.5 - 8.8 | Singlet (s) or Triplet (t) | Positioned between two carboxyl groups. |

| H-4, H-6 | ~8.2 - 8.5 | Doublet (d) | Adjacent to sulfonate and carboxyl groups. |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

Detailed Research Findings: The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its functional groups. The presence of the carboxylate and sulfonate groups would be particularly evident.

Carboxylate Group (COO⁻): The deprotonated carboxyl groups will give rise to strong asymmetric and symmetric stretching vibrations. The asymmetric stretch (ν_as(COO⁻)) typically appears in the region of 1610-1550 cm⁻¹, and the symmetric stretch (ν_s(COO⁻)) is found in the 1440-1360 cm⁻¹ range. For example, in the IR spectrum of copper benzene-1,3,5-tricarboxylate (B1238097) (Cu-BTC), these bands are observed between 1633 and 1382 cm⁻¹ researchgate.net.

Sulfonate Group (SO₃⁻): The sulfonate group also has characteristic strong stretching vibrations. The asymmetric stretching vibration (ν_as(SO₃⁻)) is expected around 1260-1150 cm⁻¹, and the symmetric stretching vibration (ν_s(SO₃⁻)) typically appears at 1070-1030 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations give rise to bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern researchgate.net.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Carboxylate (COO⁻) | Asymmetric Stretching | 1610 - 1550 | Strong (IR) |

| Symmetric Stretching | 1440 - 1360 | Strong (IR) | |

| Sulfonate (SO₃⁻) | Asymmetric Stretching | 1260 - 1150 | Strong (IR, Raman) |

| Symmetric Stretching | 1070 - 1030 | Strong (IR, Raman) | |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Weak |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorptions arising from π → π* transitions within the benzene ring.

Detailed Research Findings: The UV-Vis spectrum of this compound dissolved in a suitable solvent (like water) is expected to show one or more absorption bands in the ultraviolet region. The exact position and intensity of these bands are influenced by the substituents on the aromatic ring. The carboxylate and sulfonate groups, being electron-withdrawing, can cause a shift in the absorption maxima compared to unsubstituted benzene.

For example, 3,5-dihydroxybenzoic acid, a related substituted benzene derivative, exhibits absorption maxima at approximately 208 nm, 250 nm, and 308 nm sielc.com. It is anticipated that this compound would display a complex spectrum with absorption bands likely below 300 nm, corresponding to the π → π* electronic transitions of the substituted aromatic system. The absence of significant absorption in the visible region (400-800 nm) accounts for the compound's typical appearance as a white or colorless solid.

| Transition Type | Expected λmax Range (nm) | Solvent |

|---|---|---|

| π → π* | 200 - 300 | Water or other polar solvents |

X-ray Diffraction Techniques

X-ray diffraction (XRD) techniques are indispensable for the solid-state characterization of crystalline materials like this compound. They provide definitive information about the atomic arrangement in the crystal lattice.

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction is the most powerful method for determining its precise three-dimensional molecular and crystal structure. This technique can unambiguously establish bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: While a specific single-crystal structure of this compound is not readily available in the searched literature, the parent ligand, 3,5-dicarboxybenzenesulfonic acid, is frequently used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netnih.govnih.govnih.govrsc.orgscispace.commdpi.comrsc.org The crystal structures of these complex materials are routinely determined by single-crystal XRD, demonstrating the utility of this ligand in forming ordered crystalline materials.

For this compound, a single-crystal XRD analysis would reveal:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry of the crystal lattice.

Coordination Environment: The geometry of the coordination of the sodium cation by the oxygen atoms of the sulfonate and carboxylate groups, as well as any water molecules of hydration.

Intermolecular Interactions: The presence and nature of hydrogen bonds and other non-covalent interactions that stabilize the crystal packing. For example, a related compound, sodium 3,5-dinitrobenzoate, forms a two-dimensional polymeric structure stabilized by sodium-oxygen coordination and π–π stacking interactions researchgate.net.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry elements of the unit cell. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Bond Lengths & Angles | Precise intramolecular distances and angles. |

| Coordination Number/Geometry | Coordination of the Na⁺ ion. |

| Packing and Intermolecular Forces | Hydrogen bonding, π-stacking, etc. |

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline (powder) samples. It is essential for verifying the phase purity of a bulk sample of this compound, identifying different crystalline forms (polymorphs), and confirming that the synthesized material matches a known structure.

Detailed Research Findings: The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ) and with characteristic relative intensities. For this compound, a PXRD analysis would be used to:

Confirm Crystalline Nature: A pattern with sharp peaks indicates a well-ordered crystalline material, whereas a broad halo would suggest an amorphous solid.

Phase Identification: The experimental PXRD pattern can be compared to a reference pattern from a database or a pattern calculated from single-crystal XRD data to confirm the identity of the compound.

Assess Purity: The presence of unexpected peaks in the PXRD pattern would indicate the existence of crystalline impurities or a mixture of different phases.

While a specific experimental PXRD pattern for this compound is not provided in the searched results, its analysis would follow standard procedures. The positions of the diffraction peaks are determined by the unit cell parameters according to Bragg's Law, and their intensities are related to the arrangement of atoms within the unit cell. This technique is crucial for routine quality control in the production of this chemical.

Mass Spectrometry Approaches (e.g., LC-MS, Q-TOF LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant, Quadrupole Time-of-Flight (Q-TOF) LC-MS, are indispensable tools for the analysis of this compound. These techniques provide molecular weight confirmation, structural elucidation through fragmentation analysis, and quantification at trace levels.

In a typical LC-MS analysis of sulfonated aromatic compounds, electrospray ionization (ESI) is a common and effective ionization technique, often operated in negative ion mode to deprotonate the acidic sulfonic and carboxylic acid groups. researchgate.net The resulting mass spectrum for this compound would be expected to show a prominent ion corresponding to the deprotonated molecule, [C₈H₅O₇S]⁻, at a mass-to-charge ratio (m/z) of approximately 244.98.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS) experiments. In these experiments, the precursor ion is fragmented, and the resulting product ions provide insights into the compound's structure. For aromatic sulfonates, a characteristic fragmentation pathway involves the loss of sulfur dioxide (SO₂) or the detection of the SO₃⁻ radical anion. acs.org High-resolution instrumentation, such as a Q-TOF mass spectrometer, allows for the determination of the accurate mass of both precursor and product ions, enabling the unequivocal confirmation of the elemental composition of the molecule and its fragments. chromatographyonline.com

The coupling of mass spectrometry with liquid chromatography is particularly powerful for separating this compound from impurities and isomers before detection, ensuring analytical specificity. shodex.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is a valuable method for determining the thermal stability, decomposition profile, and presence of solvates in a sample of this compound.

A study on 5-sulfoisophthalic acid sodium salt (5-SSIPA) and its solvates provides insight into the thermal behavior of this compound. researchgate.net The analysis of the unsolvated 5-SSIPA revealed its thermal decomposition characteristics. The following table summarizes the key thermal events observed during the TGA of the compound.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|

| Initial Decomposition | > 375 | Variable | Onset of thermal degradation of the organic structure |

| Further Decomposition | Not specified | Not specified | Breakdown into smaller gaseous molecules and solid residue |